molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

Cat. No.: B3017619
CAS No.: 956454-06-1
M. Wt: 314.17
InChI Key: ZQTBCWPIVUUWHI-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a nitroethyl group, and a dimethylpyrazole ring

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with nitromethane in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures (50°C to 80°C).

    Cyclization: Hydrazine hydrate, ethanol solvent, reflux conditions.

Major Products:

    Reduction: 1-[1-(2,4-Dichlorophenyl)-2-aminoethyl]-3,5-dimethylpyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is unique due to its combination of a nitroethyl group and a dimethylpyrazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTBCWPIVUUWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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